molecular formula C19H20N2O B1299916 3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one CAS No. 333419-38-8

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one

Cat. No. B1299916
M. Wt: 292.4 g/mol
InChI Key: SORBLGGVFVHXQQ-UHFFFAOYSA-N
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Description

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one is an organic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and other areas. It is a bicyclic heterocyclic compound that has both an aromatic ring and an aliphatic ring. This compound has a wide range of properties that make it an attractive option for scientific research.

Scientific Research Applications

Application in Organic Synthesis

Field

Organic Chemistry

Methods

The synthesis of indole derivatives involves various organic reactions, including condensation, substitution, and cyclization .

Results

Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Application in Antifungal and Antibacterial Activities

Field

Medicinal Chemistry

Methods

The synthesis involves the reaction of the benzylamino-methyl group with various phenyl groups to form the desired compound .

Results

The synthesized compounds showed promising results in in vitro tests for antifungal and antibacterial activities .

Application in Manufacturing

Field

Industrial Chemistry

Methods

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .

Results

The hydrochloride salt was used to treat motion sickness on the Mercury-Atlas 6 mission in which NASA astronaut John Glenn became the first American to orbit the Earth .

Application in Multistep Synthesis

Methods

A Friedel Crafts acylation followed by a Clemmensen Reduction .

Results

The synthesis of propyl group derivatives involves various organic reactions, including condensation, substitution, and cyclization .

properties

IUPAC Name

3-[(benzylamino)methyl]-7,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-8-9-16-10-17(19(22)21-18(16)14(13)2)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORBLGGVFVHXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one

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